

Ac-DEVD-pNA: A Comprehensive Technical Guide to Detecting Caspase-3 Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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This technical guide provides an in-depth overview of the chromogenic caspase-3 substrate, Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide), and its application in the detection of caspase-3 activity. This document details the underlying principles of the assay, provides comprehensive experimental protocols, and summarizes key quantitative data for researchers in apoptosis, cancer biology, and drug discovery.

Introduction to Ac-DEVD-pNA and Caspase-3

Caspase-3 is a critical executioner caspase in the apoptotic signaling pathway. Its activation is a key event leading to the dismantling of the cell. The detection of caspase-3 activity is therefore a reliable hallmark of apoptosis. Ac-DEVD-pNA is a synthetic tetrapeptide substrate specifically designed for the sensitive and specific detection of caspase-3 activity.[1] The substrate consists of the amino acid sequence Asp-Glu-Val-Asp, which is the preferred recognition sequence for caspase-3, conjugated to a p-nitroaniline (pNA) chromophore.

The principle of the assay is based on the enzymatic cleavage of the substrate by active caspase-3. This cleavage releases the pNA molecule, which produces a yellow color that can be quantified by measuring its absorbance at 405 nm. The amount of pNA released is directly proportional to the caspase-3 activity in the sample.

Quantitative Data



Chemical Properties of Ac-DEVD-pNA

Property	Value
Alternate Names	N-Acetyl-Asp-Glu-Val-Asp p-nitroanilide; Caspase-3 Substrate (Chromogenic)[2]
Molecular Formula	C26H34N6O13[2][3]
Molecular Weight	638.58 g/mol [2][3]
CAS Number	189950-66-1[2][3]
Purity	≥97%[2]
Appearance	Lyophilized solid
Solubility	Soluble in DMSO

Kinetic Parameters of Caspase-3 for Ac-DEVD-pNA

The efficiency of Ac-DEVD-pNA as a caspase-3 substrate is characterized by its Michaelis-Menten constant (Km) and catalytic rate constant (kcat).

Parameter	Value	Enzyme
Km	11 μΜ	Caspase-3[3][4]
kcat	2.4 M ⁻¹ s ⁻¹	Caspase-3[4]

Experimental Protocols

This section provides a detailed methodology for performing a caspase-3 activity assay using Ac-DEVD-pNA in a 96-well plate format.

Reagent Preparation

• Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10 mM DTT. Prepare fresh before use by adding DTT to the buffer.



- Reaction Buffer (2X): 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, 20% Sucrose, and 20 mM DTT. Prepare fresh before use by adding DTT to the buffer.
- Ac-DEVD-pNA Substrate (4 mM): Reconstitute the lyophilized substrate in DMSO to a stock concentration of 20 mM. Dilute the stock solution to 4 mM with a suitable assay buffer just before use. Store the stock solution at -20°C, protected from light.
- pNA Standard (2 mM): Prepare a 2 mM stock solution of p-nitroaniline in the assay buffer.
 This will be used to generate a standard curve.

Cell Lysis

- Induce apoptosis in your cell line of choice using a known apoptosis-inducing agent (e.g., staurosporine, etoposide). Include a non-induced control group.
- Harvest the cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.
- Resuspend the cell pellet in ice-cold Lysis Buffer at a concentration of 1-5 x 10^6 cells per 50 μ L.
- Incubate the cell suspension on ice for 10 minutes.
- Centrifuge the lysate at 10,000 x g for 1 minute at 4°C.
- Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled microfuge tube.
 This supernatant contains the active caspases.
- Determine the protein concentration of the lysate using a Bradford protein assay. It is recommended to have a protein concentration between 50-200 µg per assay.

Caspase-3 Activity Assay

• pNA Standard Curve: Prepare a serial dilution of the 2 mM pNA stock solution in the 1X Reaction Buffer to generate standards ranging from 0 to 200 μ M. Add 100 μ L of each standard to separate wells of a 96-well plate.



- Sample Preparation: In separate wells of the 96-well plate, add 50 μ L of cell lysate (containing 50-200 μ g of protein).
- Reaction Initiation: Add 50 μL of 2X Reaction Buffer to each sample well.
- Add 5 μ L of 4 mM Ac-DEVD-pNA substrate to each sample well. The final concentration of the substrate will be 200 μ M.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time
 may be extended if the signal is low.
- Measurement: Read the absorbance of the plate at 405 nm using a microplate reader.

Data Analysis

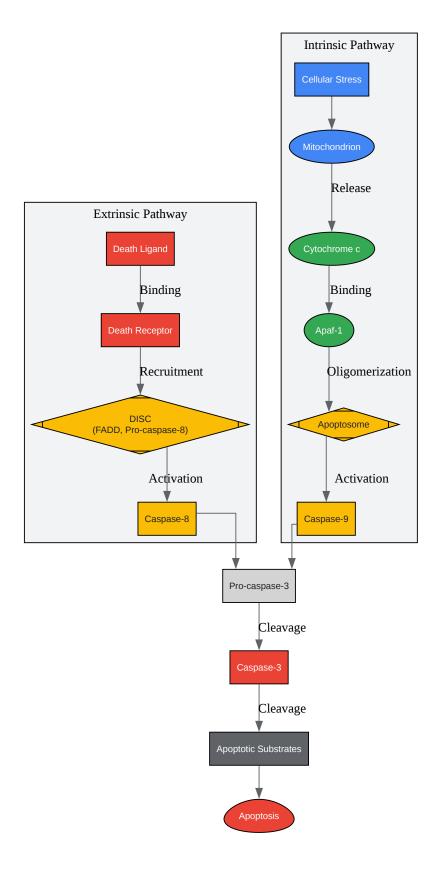
- Subtract the absorbance of the blank (no lysate) from all readings.
- Plot the absorbance of the pNA standards against their known concentrations to generate a standard curve.
- Determine the concentration of pNA released in each sample by interpolating their absorbance values on the standard curve.
- Calculate the caspase-3 activity and express it as nmol of pNA released per hour per mg of protein.

Visualizations

Caspase-3 Activation Signaling Pathway

The following diagram illustrates the major pathways leading to the activation of caspase-3. The extrinsic pathway is initiated by the binding of death ligands to death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8. The intrinsic pathway is triggered by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the formation of the apoptosome, which activates caspase-9. Both caspase-8 and caspase-9 can then cleave and activate the executioner caspase-3.





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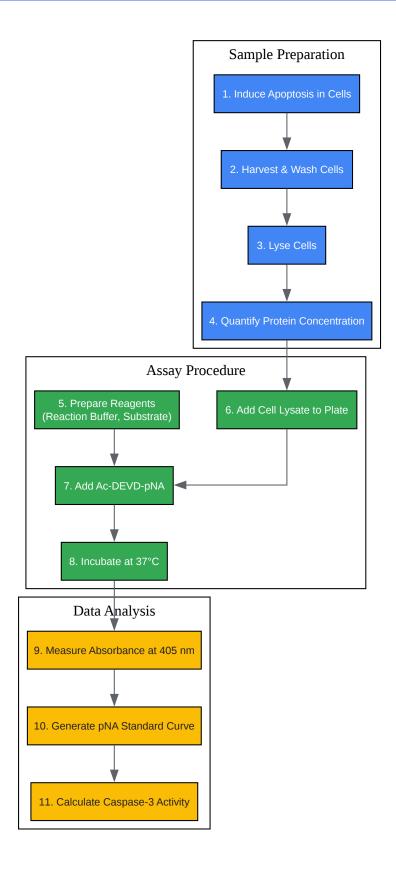
Caption: Caspase-3 activation via extrinsic and intrinsic pathways.



Experimental Workflow for Caspase-3 Activity Assay

The following diagram outlines the key steps in the experimental workflow for measuring caspase-3 activity using Ac-DEVD-pNA.





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Caption: Experimental workflow for the Ac-DEVD-pNA caspase-3 assay.



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- To cite this document: BenchChem. [Ac-DEVD-pNA: A Comprehensive Technical Guide to Detecting Caspase-3 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15138665#ac-dmqd-pna-and-its-application-in-detecting-caspase-activity]

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